Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

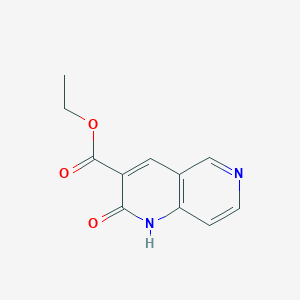

The IUPAC name of the compound, ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate , reflects its molecular architecture. The core structure consists of a 1,6-naphthyridine system—a bicyclic framework comprising two fused pyridine rings with nitrogen atoms at positions 1 and 6. The 1,2-dihydro designation indicates partial saturation of the ring, with a ketone group at position 2 and an ethyl ester moiety at position 3. The molecular formula is C₁₁H₁₀N₂O₃ , with a molecular weight of 218.21 g/mol .

Key structural features include:

- A planar naphthyridine ring system that facilitates π-π stacking interactions.

- An ethyl ester group (–COOCH₂CH₃) at position 3, which introduces steric bulk and influences solubility.

- A ketone group (–C=O) at position 2, contributing to hydrogen-bonding capabilities.

Comparative analysis with analogous naphthyridine derivatives, such as ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, reveals that the position of nitrogen atoms significantly alters electronic properties. For example, the 1,6-naphthyridine isomer exhibits a dipole moment distinct from its 1,8 counterpart due to differences in nitrogen placement.

Properties

IUPAC Name |

ethyl 2-oxo-1H-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-7-6-12-4-3-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGMMKGDODELDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CN=C2)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304664 | |

| Record name | NSC166748 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52816-56-5 | |

| Record name | NSC166748 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC166748 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-aminonicotinaldehyde with diethyl malonate in the presence of a base such as piperidine. The reaction proceeds through a condensation mechanism, followed by cyclization to form the naphthyridine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate has been investigated for its potential in drug development due to several promising biological activities:

- Anticancer Activity : The compound exhibits significant cytotoxicity against various human cancer cell lines. Studies have shown that its mechanism involves the inhibition of enzymes critical for cell proliferation .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 10 |

- Antimicrobial Properties : It has demonstrated antimicrobial efficacy against several bacterial strains, making it a candidate for developing new antimicrobial agents.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Low |

Synthetic Chemistry

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the introduction of diverse functional groups into the naphthyridine core .

Case Study 1: Anticancer Efficacy

A peer-reviewed study highlighted that derivatives of ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine exhibited significant cytotoxicity against human cancer cells. The structure–activity relationship (SAR) analysis indicated that modifications to the naphthyridine core could enhance anticancer properties significantly.

Case Study 2: Antimicrobial Testing

In research focused on antimicrobial activity, derivatives of this compound were tested against clinical isolates of bacteria. Results showed that structural modifications could lead to improved antibacterial activity, suggesting potential for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituent groups, oxidation states, and ring saturation, which influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Research Findings and Trends

- Positional Isomerism : The 2-oxo vs. 4-oxo isomers exhibit distinct tautomeric behaviors, affecting hydrogen-bonding patterns and molecular interactions .

- Substituent Effects: Chloro or difluoromethyl groups increase electrophilicity, enabling nucleophilic substitutions, while hydroxyethylamino groups improve aqueous solubility .

- Safety Profiles : The target compound’s hazard profile (H302-H335) is milder compared to brominated analogs, which may pose additional environmental risks .

Biological Activity

Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate (CAS No. 52816-56-5) is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 52816-56-5 |

The compound features a fused-ring system with two nitrogen atoms, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Anticancer Activity : The compound has been shown to inhibit enzymes involved in cell proliferation, potentially disrupting DNA interactions and cellular processes critical for tumor growth .

- Antimicrobial Properties : It exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Anticancer Studies

Several studies have investigated the anticancer properties of this compound. For instance:

- Inhibition of PI3-Kinase : Research indicates that this compound selectively inhibits Class I PI3-Kinase enzymes, which are crucial in cancer cell signaling pathways. This inhibition can lead to reduced tumor cell invasion and metastasis .

- Cell Line Studies : In vitro studies have demonstrated that the compound reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against several bacterial strains:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Low |

These results suggest that this compound could be a promising lead for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine derivatives exhibited significant cytotoxicity against human cancer cells. The study highlighted the structure–activity relationship (SAR), emphasizing the importance of the naphthyridine core in enhancing anticancer activity .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine derivatives were tested against clinical isolates of bacteria. The results indicated that modifications to the side chains could enhance antibacterial activity significantly .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate?

The compound is typically synthesized via cyclization or hydrolysis of ester precursors. Key methods include:

- Cyclization with triazines : Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate reacts with 1,3,5-triazine under reflux in ethanol with triethylamine, yielding ethyl 2-methyl-5-oxo-4,5-dihydro-1,6-naphthyridine-3-carboxylate (80% yield). Structure confirmation via X-ray analysis is critical .

- Acidic/alkaline hydrolysis : Ethyl esters (e.g., 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate) hydrolyze to carboxylic acids using HCl in ethanol/water under reflux (81% yield). Choice of acidic vs. alkaline conditions depends on substituent stability .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structure determination. ORTEP-III with a GUI (ORTEP-3) generates thermal ellipsoid diagrams for visualizing bond lengths and angles .

- Spectroscopy :

- NMR : Confirms substitution patterns and hydrogen bonding in the dihydro-naphthyridine core.

- HRMS (ESI) : Validates molecular formulas (e.g., m/z calcd for derivatives in anticancer studies) .

Q. How is the purity of synthetic derivatives assessed?

- HPLC/LC-MS : Quantifies impurities and confirms retention of ester/carboxylic acid functionalities.

- Elemental analysis : Validates stoichiometry (e.g., C, H, N content).

- Melting point consistency : Sharp melting ranges (e.g., 183.3–184.6°C for brominated derivatives) indicate purity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromination or substitution?

- Bromination : Ethyl 7-bromo-1-ethyl-1,2,3,4-tetrahydro-1,6-naphthyridine-3-carboxylate undergoes dibromination (Br₂ in CH₂Cl₂) at positions 3 and 6. Dehydrobromination with Et₃N in ethanol selectively removes one bromine (97% yield), highlighting solvent and base-dependent selectivity .

- Substitution : Electrophilic substitution favors the 5- and 7-positions due to electron-withdrawing effects of the carbonyl group. Nitrile hydrolysis (50% H₂SO₄, reflux) selectively converts CN to COOH without disrupting the naphthyridine core .

Q. What computational methods predict the reactivity of this compound in drug design?

- DFT calculations : Model electron density to identify nucleophilic/electrophilic sites. For example, the 3-carboxylate group participates in hydrogen bonding with biological targets .

- Molecular docking : Screens derivatives (e.g., Ripretinib) against kinases (KIT/PDGFRA) to optimize binding affinity. Docking scores correlate with IC₅₀ values in anticancer assays .

Q. How are structure-activity relationships (SARs) analyzed for anticancer derivatives?

-

Modification of substituents :

-

In vitro assays : Measure cytotoxicity (e.g., CC₅₀ in leukemia cell lines) and compare with parent compound .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

- Multi-method validation : Discrepancies in bond lengths (X-ray vs. DFT) are resolved by refining torsion angles in SHELXL and cross-validating with NOESY (NMR) .

- Temperature-dependent studies : Variable-temperature XRD identifies dynamic disorder in crystals, which may explain deviations from spectral data .

Methodological Considerations

Q. What protocols ensure reproducibility in hydrolysis reactions?

Q. How are intermediates stabilized during multi-step syntheses?

- Protecting groups : Acetylation (Ac₂O/pyridine) of amine intermediates prevents unwanted side reactions (92% yield) .

- Low-temperature steps : Cyclopropane ring formation at 0°C under N₂ minimizes decomposition (61–96% yield) .

Applications in Drug Development

Q. What preclinical data support the use of derivatives as kinase inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.